molecular formula C23H25N3O4S B2812057 N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide CAS No. 941878-69-9

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide

Cat. No. B2812057
CAS RN: 941878-69-9
M. Wt: 439.53
InChI Key: ZFICZZGGDJKEKP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a tetrahydronaphthalen-2-yl group, an oxadiazol group, and a tosyl group attached to a butanamide backbone .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydronaphthalen-2-yl group is a type of hydrocarbon ring, while the oxadiazol group contains nitrogen and oxygen atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the oxadiazol group might participate in reactions with nucleophiles, while the tosyl group could potentially act as a leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

  • Anticancer Potential : A series of 1,3,4-oxadiazole derivatives, including the specified compound, have been synthesized and investigated for their cytotoxic effects on different cancer cell lines, such as A549 human lung adenocarcinoma and C6 rat glioma. These compounds showed potent anticancer properties, particularly in inducing apoptosis and affecting mitochondrial membrane potential in cancer cells. They were also found to be potential orally bioavailable anticancer agents due to their compliance with Lipinski's rule of five (Altıntop, Sever, Çiftçi, Turan-Zitouni, Kaplancıklı, & Özdemir, 2018).

  • Matrix Metalloproteinases (MMPs) Inhibition : Research on oxadiazole, thiadiazole, and triazole derivatives has shown that these compounds can effectively inhibit MMP-9, a protease involved in tumor progression. This inhibition is associated with promising cytotoxic effects on lung adenocarcinoma and glioma cell lines, suggesting a role in cancer treatment (Özdemir, Sever, Altıntop, Temel, Atlı, Baysal, & Demirci, 2017).

  • Apoptotic Effects in Leukemia Cell Line : Certain derivatives of tetrahydronaphthalene, including similar structures to the specified compound, have shown apoptotic effects in K562 human chronic myelogenous leukemia cell line. These compounds induced caspase 3 activation, PARP cleavage, and altered gene expressions related to apoptosis pathways (Koç, Ozkan, Hekmatshoar, Gurkan-Alp, Aktan, Buyukbingol, Sunguroglu, Buyukbingol, & Karabay, 2017).

  • Analgesic Activity : Some triazoles and triazolothiadiazines derived from tetrahydronaphthalen-2-yl have demonstrated promising analgesic activity. This suggests potential applications in pain management (Turan-Zitouni, Kaplancıklı, Erol, & Kılıç, 1999).

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-16-8-12-20(13-9-16)31(28,29)14-4-7-21(27)24-23-26-25-22(30-23)19-11-10-17-5-2-3-6-18(17)15-19/h8-13,15H,2-7,14H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFICZZGGDJKEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide

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